

Spectral Analysis of 2-(Benzylxy)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzylxy)ethanamine

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This technical guide provides an in-depth overview of the spectral data for **2-(Benzylxy)ethanamine** (CAS No. 38336-04-8), a versatile primary amine used in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **2-(Benzylxy)ethanamine**
- Molecular Formula: C₉H₁₃NO
- Molecular Weight: 151.21 g/mol [\[1\]](#)
- Appearance: Colorless to pale yellow liquid
- Synonyms: 2-(Benzylxy)ethylamine, 2-Aminoethyl benzyl ether

Spectroscopic Data

The following sections present the anticipated spectral data for **2-(Benzylxy)ethanamine**. This data is compiled based on characteristic values for the functional groups present in the

molecule and available reference information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35 - 7.25	Multiplet	5H	Ar-H (Phenyl)
~ 4.50	Singlet	2H	Ph-CH ₂ -O
~ 3.55	Triplet	2H	O-CH ₂ -CH ₂
~ 2.85	Triplet	2H	CH ₂ -CH ₂ -NH ₂
~ 1.50	Broad Singlet	2H	NH ₂

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~ 138.5	Ar-C (Quaternary)
~ 128.4	Ar-CH
~ 127.7	Ar-CH
~ 127.5	Ar-CH
~ 73.2	Ph-CH ₂ -O
~ 70.1	O-CH ₂ -CH ₂
~ 41.8	CH ₂ -CH ₂ -NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretch (primary amine, two bands)
3080 - 3030	Medium	C-H stretch (aromatic)
2940 - 2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)
1100	Strong	C-O stretch (ether)
740, 695	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for **2-(Benzylxy)ethanamine**.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
151	Moderate	$[M]^+$ (Molecular Ion)
108	Moderate	$[M - CH_2NH_2]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
45	High	$[CH_2OCH_2]^+$
30	100 (Base Peak)	$[CH_2NH_2]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A sample of **2-(BenzylOxy)ethanamine** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$ or D_2O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.
- 1H NMR Acquisition: The spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: The spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
- Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy

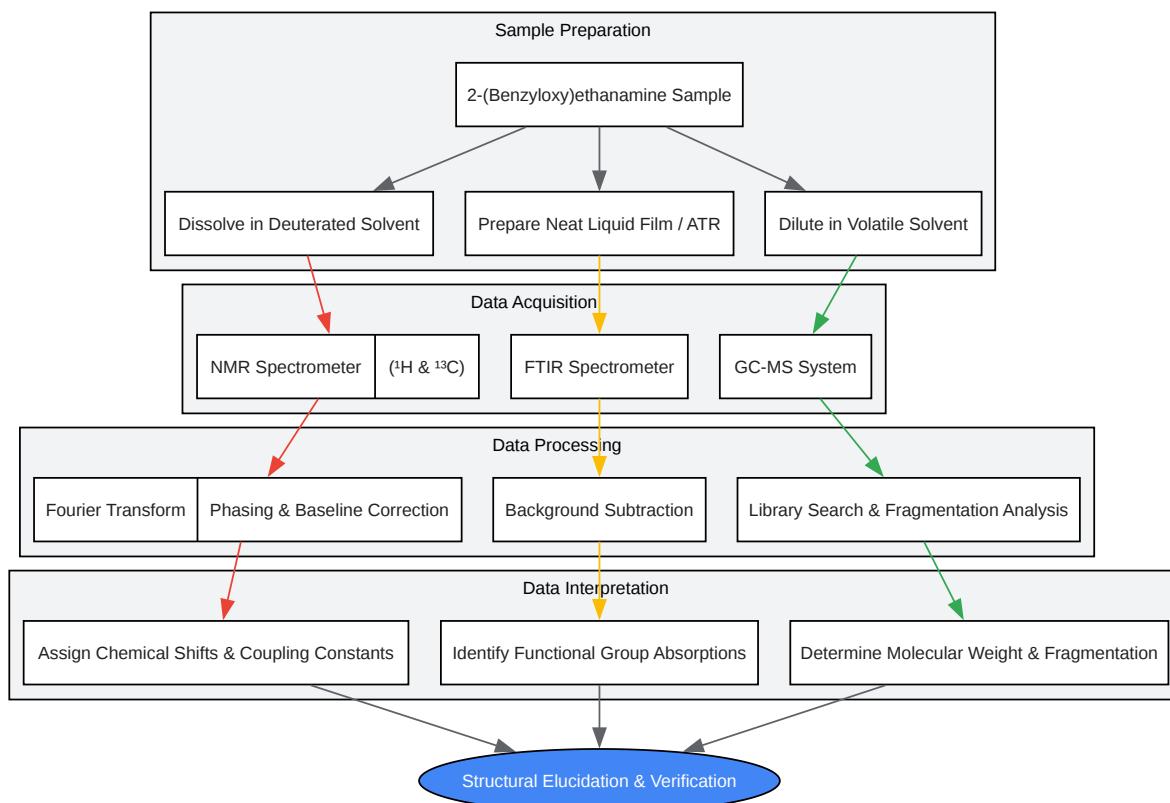
- Sample Preparation: For a liquid sample like **2-(Benzylxy)ethanamine**, the neat liquid is used. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. A typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
- Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **2-(Benzylxy)ethanamine**.



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Caption: Workflow for Spectral Analysis of **2-(BenzylOxy)ethanamine**.

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References

- 1. 2-(Benzyl)ethanamine | C9H13NO | CID 533868 - PubChem
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